3-Pyridinemethanethiol
Overview
Description
3-(Mercaptomethylene)Pyridine is an organic compound belonging to the class of pyridines and derivatives. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a mercaptomethylene group attached to the pyridine ring, which imparts unique chemical properties and reactivity .
Mechanism of Action
Target of Action
3-Pyridinemethanethiol is a ligand that primarily targets metals in a variety of coordination complexes . It interacts with these metals to form different compounds, playing a significant role in various chemical reactions.
Mode of Action
The compound interacts with its targets (metals) by forming coordination complexes . It also reacts with alkyl groups to form cyclic thioketones, which are intermediates in many organic syntheses .
Biochemical Pathways
It’s known that the compound is involved in the formation of cyclic thioketones, which are intermediates in many organic syntheses . These syntheses could potentially involve various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of coordination complexes with metals and the synthesis of cyclic thioketones . These processes are crucial in various organic syntheses.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that 3-Pyridinemethanethiol can react with alkyl groups to form cyclic thioketones, which are intermediates in many organic syntheses . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that it can form a variety of coordination complexes when it reacts with metals
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and can be stored for a period of time
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Mercaptomethylene)Pyridine can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with thiourea under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the mercaptomethylene group .
Industrial Production Methods
In industrial settings, the production of 3-(Mercaptomethylene)Pyridine may involve the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly. The high surface area and simple preparation of these catalysts make them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Mercaptomethylene)Pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the mercaptomethylene group makes it particularly reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Mercaptomethylene)Pyridine can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
3-(Mercaptomethylene)Pyridine has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Thiopyridine: A pyridine derivative with a sulfur atom replacing one of the carbon atoms.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Uniqueness
3-(Mercaptomethylene)Pyridine is unique due to the presence of the mercaptomethylene group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
pyridin-3-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170092 | |
Record name | 3-Pyridinemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-05-9 | |
Record name | 3-Pyridinemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pyridin-3-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRIDINEMETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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